1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Overview
Description
1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a fluoropyrimidine, piperidine, and imidazolidine-2,4-dione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Synthesis of 5-Fluoropyrimidine: This can be achieved through the fluorination of pyrimidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of Piperidine Derivative: The 5-fluoropyrimidine is then reacted with piperidine under suitable conditions to form the 5-fluoropyrimidin-4-ylpiperidine intermediate.
Imidazolidine-2,4-dione Formation: The final step involves the reaction of the piperidine intermediate with 2-methoxyethyl isocyanate to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine ring, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperidine or imidazolidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA synthesis and function. The piperidine and imidazolidine-2,4-dione rings may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoropyrimidin-2-yl)piperidin-4-one
- 1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Uniqueness
1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoropyrimidine moiety enhances its potential for nucleic acid interactions, while the piperidine and imidazolidine-2,4-dione rings provide additional sites for chemical modification and biological activity.
Properties
Molecular Formula |
C15H20FN5O3 |
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Molecular Weight |
337.35 g/mol |
IUPAC Name |
1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20FN5O3/c1-24-7-6-20-13(22)9-21(15(20)23)11-2-4-19(5-3-11)14-12(16)8-17-10-18-14/h8,10-11H,2-7,9H2,1H3 |
InChI Key |
LJEQWTVDJVJUEL-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC=NC=C3F |
Origin of Product |
United States |
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